Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl-
Overview
Description
Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- is a chemical compound with the molecular formula C8H9Cl2NO2S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms, a hydroxyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- typically involves the chlorination of benzenesulfonamide followed by the introduction of the hydroxyl and dimethylamino groups. One common method includes the following steps:
Chlorination: Benzenesulfonamide is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 5 positions.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 4 position.
Dimethylation: Finally, the hydroxylated intermediate is reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2,5-dichloro-4-oxo-N,N-dimethylbenzenesulfonamide.
Reduction: Reduction can produce 2,5-dichloro-N,N-dimethylbenzenesulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other chemical compounds and in the development of new materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is implicated.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the chlorine, hydroxyl, and dimethylamino groups.
2,5-Dichlorobenzenesulfonamide: Lacks the hydroxyl and dimethylamino groups.
4-Hydroxybenzenesulfonamide: Lacks the chlorine and dimethylamino groups.
Uniqueness
Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the hydroxyl group allows for diverse chemical modifications, while the dimethylamino group enhances its binding affinity to certain molecular targets.
Properties
IUPAC Name |
2,5-dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO3S/c1-11(2)15(13,14)8-4-5(9)7(12)3-6(8)10/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJULIEMHFELT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501391 | |
Record name | 2,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38526-61-3 | |
Record name | 2,5-Dichloro-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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